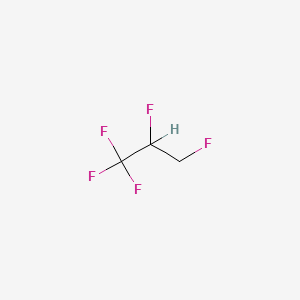

1,1,1,2,3-Pentafluoropropane

描述

Nomenclature and Isomeric Relationships

The nomenclature for hydrofluorocarbons is standardized by organizations such as the American Society of Heating, Refrigerating, and Air-Conditioning Engineers (ASHRAE). ecetoc.org The "HFC" designation identifies the compound as a hydrofluorocarbon. The numerical designation, such as "245," encodes the number of carbon, hydrogen, and fluorine atoms in the molecule. The letter suffixes (e.g., eb, fa, cb) distinguish between different isomers, which are molecules that have the same chemical formula but different structural arrangements of atoms. ecetoc.org These structural differences result in distinct physical and chemical properties for each isomer. nih.gov

1,1,1,2,3-Pentafluoropropane, designated as HFC-245eb, is a specific isomer of pentafluoropropane. nih.gov Its chemical structure and properties are well-defined in scientific literature.

IUPAC Name: this compound nih.gov

CAS Number: 431-31-2 nih.gov

Molecular Formula: C₃H₃F₅ nih.gov

Molecular Weight: 134.05 g/mol nih.gov

HFC-245eb is one of several structural isomers of pentafluoropropane. nih.govresearchgate.net Two other significant isomers are 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) and 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb).

1,1,1,3,3-Pentafluoropropane (HFC-245fa): This isomer has been widely used as a foam blowing agent, a refrigerant, and a solvent. ontosight.aiwikipedia.org It was commercialized as a non-ozone depleting replacement for CFC-11 and HCFC-141b. ecetoc.orgwikipedia.org It has a 100-year GWP of 950. ecetoc.orgontosight.aiwikipedia.org

1,1,1,2,2-Pentafluoropropane (HFC-245cb): This isomer finds application in refrigeration and fire extinguishing systems and as a blowing agent for insulation materials. lookchem.com

The table below provides a comparative overview of the key properties of these three pentafluoropropane isomers.

| Property | This compound (HFC-245eb) | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | 1,1,1,2,2-Pentafluoropropane (HFC-245cb) |

|---|---|---|---|

| IUPAC Name | This compound nih.gov | 1,1,1,3,3-pentafluoropropane wikipedia.orgnih.gov | 1,1,1,2,2-pentafluoropropane nih.gov |

| CAS Number | 431-31-2 nih.gov | 460-73-1 wikipedia.orgnih.gov | 1814-88-6 lookchem.comchemsrc.com |

| Molecular Formula | C₃H₃F₅ nih.gov | C₃H₃F₅ ontosight.ai | C₃H₃F₅ chemsrc.comchemeo.com |

| Molecular Weight (g/mol) | 134.05 nih.gov | 134.05 ontosight.ai | 134.05 lookchem.com |

| Boiling Point (°C) | 11.8 alfa-chemistry.com | 15.3 ontosight.ai | -18.3 lookchem.comchemsrc.com |

| GWP (100-year horizon) | 286 researchgate.netacs.org | 950 ecetoc.orgontosight.aiwikipedia.org | Not widely reported |

| Atmospheric Lifetime (years) | 2.5 researchgate.netacs.org | 7.2 ecetoc.orgwikipedia.org | Not widely reported |

Historical Development of Research Perspectives

The research trajectory of HFC-245eb and its isomers reflects the evolving environmental priorities of the chemical industry. Initially, research was driven by the need to replace ozone-depleting substances. Companies like AlliedSignal (now Honeywell) invested in developing HFC-245fa as a blowing agent alternative in the 1990s. wikipedia.org The primary focus was on physical properties that made them suitable for these applications, such as boiling point, vapor pressure, and low toxicity. ontosight.aiacs.org

With growing concerns about climate change, the research perspective shifted. The high GWP of many HFCs, including HFC-245fa, became a significant drawback. nih.govbeilstein-journals.org This led to a new wave of research focused on the atmospheric chemistry of these compounds to precisely determine their lifetimes and GWPs. researchgate.netnih.govacs.org More recently, the research emphasis has moved towards utilizing these HFCs as feedstocks for more environmentally benign products. nih.govbeilstein-journals.org The conversion of HFC-245eb into HFO-1234yf is a prominent example of this current research trend, viewing HFCs as valuable building blocks rather than final products. researchgate.netgoogle.com

Significance in Contemporary Fluorine Chemistry

In modern fluorine chemistry, this compound and its isomers are significant for several reasons. They serve as model substrates for studying the catalytic activation of carbon-fluorine (C-F) bonds, which is a fundamentally challenging yet crucial transformation in organofluorine chemistry. nih.govbeilstein-journals.orgresearchgate.net

Research into the dehydrofluorination of HFC-245eb to produce 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) is particularly active. nih.govresearchgate.netgoogle.com This reaction is a key step in producing a low-GWP refrigerant. Studies often employ catalysts such as chromium oxides or aluminum chlorofluoride (ACF) to facilitate this conversion under various conditions. nih.govbeilstein-journals.orgresearchgate.net The investigation of different pentafluoropropane isomers allows researchers to understand how the specific placement of fluorine atoms on the propane (B168953) backbone influences the compound's reactivity and the selectivity of catalytic processes. nih.govresearchgate.net These studies contribute to the rational design of more efficient and selective catalysts for converting HFCs into valuable, environmentally acceptable HFOs.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5/c4-1-2(5)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCWZRQSHBQRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883382 | |

| Record name | 1,1,1,2,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-31-2 | |

| Record name | 1,1,1,2,3-Pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,3-pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1,1,1,2,3 Pentafluoropropane

Advanced Synthetic Routes

The production of 1,1,1,2,3-pentafluoropropane can be achieved through several sophisticated synthetic pathways, including catalytic fluorination and isomerization reactions. These methods are designed to optimize yield and selectivity, crucial for industrial-scale manufacturing.

Catalytic Fluorination Processes

Catalytic fluorination represents a primary route for the synthesis of HFC-245eb. This process typically involves the reaction of a halogenated precursor with a fluorinating agent in the presence of a catalyst.

Vapor-phase catalytic fluorination is a widely employed industrial method for producing hydrofluorocarbons. google.com In this process, a halogenated propane (B168953) derivative, such as 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa), is reacted with anhydrous hydrogen fluoride (B91410) (HF) in the gas phase over a solid catalyst. google.comjustia.com The reaction is typically conducted at elevated temperatures, ranging from approximately 80°C to 400°C. google.com Chromium-based catalysts, often chromium oxide (Cr2O3), are commonly used due to their efficacy and stability under the harsh reaction conditions. google.comdntb.gov.ua The process can be designed as a two-step vapor-phase catalytic fluorination to enhance the yield of the desired product. researchgate.net

For instance, the fluorination of 1,1,1,3,3-pentachloropropane can proceed through intermediate products like 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd), which is then further fluorinated to yield the final pentafluoropropane product. google.comjustia.com The molar ratio of HF to the chlorinated precursor is a critical parameter, with typical ranges from 3:1 to 100:1. google.com

Table 1: Vapor-Phase Catalytic Fluorination of Halogenated Precursors

| Precursor | Catalyst | Temperature Range (°C) | Key Products |

|---|---|---|---|

| 1,1,1,3,3-Pentachloropropane (HCC-240fa) | Chromium Oxide (Cr2O3) | 80 - 400 | 1,1,1,3,3-Pentafluoropropane (B1194520) (HFC-245fa), 1-Chloro-3,3,3-trifluoropropene (HCFC-1233zd) |

| 1,1,2,3-Tetrachloropropene | Y2O3-Cr2O3(F) | Not Specified | 2-Chloro-3,3,3-trifluoropropene (HCFC-1233xf) |

| 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db) | Cr/Co | Not Specified | 2,3,3,3-Tetrafluoropropene (B1223342) (HFO-1234yf), 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf) |

To enhance catalytic activity and stability, supported catalyst systems are often utilized. Antimony pentafluoride (SbF5) supported on inert, porous materials is a notable example. researchgate.net This approach improves the performance of SbF5 by increasing its surface area and reducing issues related to hygroscopicity and corrosion. researchgate.net Such catalysts have demonstrated high activity and excellent thermal stability in the synthesis of hydrofluorocarbons. researchgate.net

Other metal-based catalysts, including those derived from titanium, tantalum, molybdenum, boron, and tin, are also employed in liquid-phase fluorination processes. google.comgoogle.com For instance, titanium-based catalysts have been explored to circumvent the corrosion problems associated with antimony-based systems. google.com Lewis acids like tin tetrachloride and antimony pentachloride are particularly effective fluorination catalysts. google.com

Isomerization Reactions in Preparation

Isomerization reactions play a crucial role in the synthesis of specific isomers of pentafluoropropane. For example, the treatment of this compound (HFC-245eb) with certain catalysts can lead to its isomerization to 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb). nih.govfluoridealert.orgresearchgate.net This transformation can occur alongside dehydrofluorination reactions. nih.govfluoridealert.orgresearchgate.net

The use of catalysts like aluminum chlorofluoride (ACF) at elevated temperatures (e.g., 70°C) can facilitate this isomerization. nih.govfluoridealert.orgresearchgate.net The presence of hydrogen fluoride (HF) in the reaction mixture can also influence the equilibrium between the different isomers and their corresponding dehydrofluorination products. nih.gov

Dehydrofluorination Chemistry

Dehydrofluorination is a key chemical transformation of this compound, leading to the formation of valuable hydrofluoroolefins (HFOs). HFOs are considered the next generation of refrigerants due to their low global warming potential (GWP).

Conversion to Hydrofluoroolefins (HFOs)

The catalytic dehydrofluorination of this compound (HFC-245eb) is a primary route for the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf). researchgate.netgoogle.comresearchgate.net This process is typically carried out in the gas phase over a dehydrofluorination catalyst. google.com

Various catalysts have been investigated for this conversion, including:

Chromium-based catalysts : In-situ fluorinated chromium oxyfluoride and chromia-based catalysts have shown to be effective. researchgate.net

Metal fluoride-supported catalysts : Catalysts supported on materials like aluminum fluoride (AlF3) and magnesium fluoride (MgF2) are used at elevated temperatures. researchgate.net

Nickel-based catalysts : Fluorinated NiO/Cr2O3 catalysts have demonstrated higher activity and stability compared to Cr2O3 alone, with new acid sites provided by NiF2 having higher turnover frequencies. iaea.org

Aluminum chlorofluoride (ACF) : This catalyst can effectively convert HFC-245eb to HFO-1234yf. nih.govfluoridealert.orgnih.gov

The reaction conditions, such as temperature and the presence of co-feeds like carbon dioxide, can be optimized to improve the conversion rate of HFC-245eb and the selectivity towards HFO-1234yf. google.com For example, a process for producing HFO-1234yf from HFC-245eb in the presence of carbon dioxide has been developed. google.com Research has shown that under certain conditions, high conversion rates of HFC-245eb (e.g., 83.2%) and high selectivity for HFO-1234yf (e.g., 99%) can be achieved. researchgate.net

Table 2: Dehydrofluorination of this compound (HFC-245eb)

| Catalyst | Product | Reported Conversion/Selectivity |

|---|---|---|

| In-situ fluorinated chromium oxyfluoride | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Good catalytic activity |

| Fluorinated NiO/Cr2O3 | 1,3,3,3-Tetrafluoropropene (HFO-1234ze) | Higher activity and stability than Cr2O3 |

| Aluminum Chlorofluoride (ACF) | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Almost full conversion (in a mixture with isomerization product) |

| KOH powder in dibutyl ether | 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | 70% yield |

Catalytic Systems for Dehydrofluorination

Chromium-based catalysts are widely employed for the vapor-phase dehydrofluorination of HFC-245eb. google.comresearchgate.netgoogle.com Chromium(III) oxide (Cr₂O₃) is particularly effective. fluorine1.ru Research has shown that Cr₂O₃ prepared via a sol-gel method exhibits enhanced catalytic activity. researchgate.net During the reaction, the Cr₂O₃ surface is fluorinated in-situ by the hydrogen fluoride (HF) generated, forming a chromium oxyfluoride layer which is considered the active catalytic species. researchgate.net To improve selectivity towards HFO-1234yf and minimize byproduct formation, catalysts comprising Cr₂O₃ and an alkali metal are often used. fluorine1.ruepo.org Additionally, fluorinated mixed metal oxides, such as NiO/Cr₂O₃, have been identified as potential catalysts for this transformation. researchgate.net

| Catalyst | Preparation Method | Key Finding | Reference |

|---|---|---|---|

| Cr₂O₃ | Sol-Gel | Good catalytic activity due to the formation of surface chromium oxyfluoride. | researchgate.net |

| Cr₂O₃ with Alkali Metal | Not Specified | Used to produce HFO-1234yf with high selectivity and minimal HFC-245cb byproduct. | epo.org |

| Cr₂O₃ | Precipitation | Catalyst calcined at 500°C showed the highest activity in converting a related compound, with HFC-245eb as a major product. | acs.org |

Aluminum chlorofluoride (ACF) is an amorphous, solid Lewis acid catalyst known for its high activity in C-F bond activation. nih.govnih.govbeilstein-journals.org When HFC-245eb is treated with ACF at a moderate temperature of 70°C, it undergoes nearly complete conversion. nih.govfluoridealert.org The reaction yields a mixture of the dehydrofluorination product, HFO-1234yf, and an isomerization product, 1,1,1,2,2-pentafluoropropane (HFC-245cb), in approximately a 1:2 ratio. nih.govfluoridealert.orgresearchgate.net ACF's high Lewis acidity facilitates the heterolytic cleavage of the C-F bond, initiating the transformation. nih.gov

| Catalyst | Temperature | Products | Product Ratio (HFO-1234yf:HFC-245cb) | Conversion | Reference |

|---|---|---|---|---|---|

| ACF (AlClₓF₃₋ₓ) | 70°C | HFO-1234yf, HFC-245cb | 1:2 | Almost Full | nih.govfluoridealert.org |

The selectivity of the dehydrofluorination of HFC-245eb is intrinsically linked to the physicochemical properties of the catalyst, particularly its acidity and surface characteristics. researchgate.net

Acidity : Solid Lewis acids are effective because their acidic centers can induce dehydrofluorination by abstracting a fluoride ion. nih.gov The strength and number of these acid sites are crucial. For instance, enhancing the Lewis acidity of AlF₃-based catalysts has been shown to boost their activity significantly. researchgate.net Studies on related dehydrofluorination reactions have demonstrated a linear relationship between the number of medium-strength acid sites and catalytic activity. researchgate.net

Surface Properties : A larger catalyst surface area generally provides more active sites for the reaction to occur. researchgate.net Catalysts prepared using methods that generate high surface areas, such as mesoporous nanoscopic aluminum fluorides or Cr₂O₃ from sol-gel synthesis, exhibit superior performance compared to their non-porous or commercial counterparts. researchgate.netnih.govfluoridealert.org The calcination temperature during catalyst preparation also plays a role; for Cr₂O₃, increasing this temperature can lead to larger crystallite sizes and a decrease in surface acid sites, thereby affecting catalytic activity. acs.org

The primary goal is to maximize selectivity towards the desired HFO product while minimizing the formation of isomers like HFC-245cb or other byproducts. epo.org

Hydrodefluorination Reactions

In addition to dehydrofluorination, this compound can undergo hydrodefluorination, a reaction involving the cleavage of a carbon-fluorine bond and its replacement with a carbon-hydrogen bond. nih.gov This transformation is distinct from dehydrofluorination and typically requires different reaction conditions. Specifically, the hydrodefluorination of HFC-245eb has been observed when using an aluminum chlorofluoride (ACF) catalyst in the presence of a hydrogen source, such as triethylsilane (Et₃SiH). nih.govfluoridealert.orgnih.govbeilstein-journals.org The addition of the hydrogen source is necessary to facilitate the activation and reduction of the C-F bonds under mild conditions. nih.govbeilstein-journals.orgresearchgate.net

Friedel-Crafts Type Reactions

The reactivity of this compound (HFC-245eb) in Friedel-Crafts type reactions has been investigated, particularly in the context of C-F bond activation catalyzed by nanoscopic aluminum chlorofluoride (ACF). beilstein-journals.orgnih.gov These reactions demonstrate a pathway for the functionalization of hydrofluorocarbons, which are typically considered to be chemically inert.

Research conducted by Kervarec et al. in 2020 explored the activation of HFC-245eb and its isomers using an ACF catalyst. beilstein-journals.orgresearchgate.net The study revealed that the presence of a hydrogen source, specifically triethylsilane (Et3SiH), is crucial for the activation of the secondary and tertiary C-F bonds within the pentafluoropropane structure under mild conditions. beilstein-journals.orgnih.gov

In the presence of benzene (B151609) as an aromatic substrate and Et3SiH, the reaction of this compound at 70 °C yielded a complex mixture of products resulting from dehydrofluorination, hydrodefluorination, and subsequent Friedel-Crafts alkylation. beilstein-journals.orgresearchgate.net The primary Friedel-Crafts products identified were CF3CH=CHC6D5 and CF2=CHCH2C6D5, which were observed alongside other hydroarylation and hydrodefluorination products. beilstein-journals.orgresearchgate.net The formation of these alkylated arenes proceeds through the generation of reactive intermediates following the initial C-F bond activation of the pentafluoropropane by the ACF catalyst. beilstein-journals.org

The detailed findings from the investigation into the Friedel-Crafts type reactions of this compound are summarized in the table below.

Table 1: Friedel-Crafts Type Reaction of this compound with Benzene

| Reactant | Aromatic Substrate | Catalyst | Additive | Temperature (°C) | Products | Reference |

| This compound (HFC-245eb) | Benzene-d6 (C6D6) | Aluminum Chlorofluoride (ACF) | Triethylsilane (Et3SiH) | 70 | CF3CH=CHC6D5, CF2=CHCH2C6D5, and other hydroarylation/hydrodefluorination products | beilstein-journals.org |

Atmospheric Chemistry and Environmental Fate Research of Pentafluoropropanes

Atmospheric Degradation Pathways

The primary mechanism for the removal of 1,1,1,2,3-pentafluoropropane from the atmosphere is through oxidation initiated by hydroxyl radicals (•OH). This process ultimately leads to the formation of stable inorganic compounds.

Reaction Kinetics with Hydroxyl Radicals (•OH)

The atmospheric lifetime (τ) of a compound reacting with •OH is inversely proportional to the rate constant (kOH) and the average global concentration of •OH radicals ([OH]). The relationship can be expressed as:

τ = 1 / (kOH * [OH])

Assuming a global average •OH concentration of 1 x 10^6 molecules/cm³, the estimated rate constant for this compound can be calculated. For comparison, the isomer 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) has a recommended rate constant of 6.1 x 10⁻¹³ exp(-1330/T) cm³/molecule/s, resulting in an atmospheric lifetime of 7.2 years. ecetoc.org

Table 1: Atmospheric Lifetime and Estimated Rate Constant for this compound

| Property | Value |

| Atmospheric Lifetime (τ) | 3.1 years |

| Estimated kOH at 272 K (cm³ molecule⁻¹ s⁻¹) | Approximately 1.04 x 10⁻¹⁴ |

Identification of Atmospheric Degradation Products

The oxidation of this compound by •OH radicals initiates a complex series of reactions leading to the formation of several degradation products.

The ultimate atmospheric degradation products of this compound are expected to be carbon dioxide (CO₂) and hydrogen fluoride (B91410) (HF). ecetoc.org The carbon-hydrogen and carbon-carbon bonds in the molecule are broken down through a series of oxidation steps, eventually leading to the formation of these stable inorganic compounds. The fluorine atoms are released as HF.

Following the initial reaction with •OH, the resulting fluoroalkyl radical (CF₃CHFCHF•) reacts with oxygen (O₂) to form a peroxy radical (CF₃CHFCHF(O₂)•). Subsequent reactions of this peroxy radical are expected to lead to the formation of an alkoxy radical (CF₃CHFCHF(O)•). The fate of this alkoxy radical determines the intermediate products.

Based on the degradation mechanisms of other HFCs, it is plausible that the atmospheric degradation of HFC-245eb could lead to the formation of carbonyl fluoride (COF₂). For instance, the degradation of the isomer HFC-245fa is known to yield carbonyl fluoride. ecetoc.org Carbonyl fluoride is not a stable end product and readily hydrolyzes in the atmosphere to form CO₂ and HF. wikipedia.org

The formation of trifluoroacetaldehyde (CF₃CHO) is also a potential pathway in the atmospheric degradation of some HFCs. fluorocarbons.org However, specific studies confirming its formation from this compound are not available in the provided search results. If formed, trifluoroacetaldehyde would further react in the atmosphere, primarily through photolysis and reaction with •OH radicals. fluorocarbons.org

In atmospheric regions with high concentrations of nitrogen oxides (NOx), peroxy radicals can react with nitrogen dioxide (NO₂) to form peroxynitrates (RO₂NO₂). These compounds are thermally unstable and can act as temporary reservoirs for both the peroxy radicals and NOx. The formation of such short-lived species is a general feature of the atmospheric oxidation of organic compounds, including HFCs. nasa.gov

Hydroperoxides (ROOH) can be formed from the reaction of peroxy radicals with the hydroperoxyl radical (HO₂). While these are plausible intermediates in the atmospheric degradation of this compound, specific research on their formation from this particular compound is not detailed in the provided search results.

Atmospheric Lifetime Determination and Modeling

The atmospheric lifetime of a compound is a key metric in determining its potential environmental impact. For hydrofluorocarbons like this compound, the primary removal mechanism from the troposphere is through reaction with the hydroxyl radical (OH) acs.orgecetoc.orgfluorocarbons.org. The rate of this reaction is fundamental to calculating the compound's atmospheric lifetime.

Detailed laboratory studies using techniques such as pulsed laser photolysis−laser-induced fluorescence (PLP−LIF) have been conducted to determine the rate coefficients for the reaction of OH radicals with HFC-245eb over a range of temperatures relevant to the atmosphere (238 to 375 K) acs.org.

The temperature dependence of the reaction rate coefficient is described by the Arrhenius expression. For HFC-245eb, this expression has been determined to be k(T) = (1.23 ± 0.18) × 10⁻¹² exp[−(1250 ± 40)/T] cm³ molecule⁻¹ s⁻¹ acs.org. Based on this kinetic data, the atmospheric lifetime (τ) of this compound is calculated to be 2.5 years acs.org.

Atmospheric Lifetime and Reaction Rate Coefficient for HFC-245eb

| Parameter | Value |

|---|---|

| Arrhenius Expression (k(T)) | (1.23 ± 0.18) × 10⁻¹² exp[−(1250 ± 40)/T] cm³ molecule⁻¹ s⁻¹ |

| Atmospheric Lifetime (τ) | 2.5 years |

Global Warming Potential (GWP) Assessment Methodologies

The Global Warming Potential (GWP) is a measure of the total energy that a gas absorbs over a specific time period (typically 100 years), relative to carbon dioxide (CO₂) epa.gov. The calculation of a compound's GWP relies on two primary factors: its atmospheric lifetime and its ability to absorb infrared radiation fluorocarbons.org.

The ability to absorb infrared radiation is determined by measuring a compound's infrared absorption cross-sections. For this compound, these have been measured at room temperature over the range of 500 to 4000 cm⁻¹ acs.org. This data, combined with its calculated atmospheric lifetime of 2.5 years, allows for the assessment of its GWP over different time horizons acs.org.

The GWP values for HFC-245eb have been calculated for 20, 100, and 500-year time horizons, providing insight into its short- and long-term potential climate impact relative to CO₂ acs.org.

Global Warming Potentials (GWP) for HFC-245eb

| Time Horizon | GWP Value |

|---|---|

| 20-year | 962 |

| 100-year | 286 |

| 500-year | 89 |

Environmental Distribution and Partitioning Studies

While specific environmental partitioning models for this compound were not identified in the searched literature, the behavior of HFCs as a class of compounds provides a strong indication of their environmental distribution. HFCs are characterized by high volatility and generally low solubility in water ecetoc.org. Due to these physical properties, when released to the environment, HFCs are expected to partition almost exclusively into the atmosphere ecetoc.org. The resistance to transfer from water to air is low, meaning the vast majority of the substance will reside in the air compartment rather than in water, soil, or sediment ecetoc.org.

Specific research investigating the aquatic and terrestrial fate of this compound was not found in the available literature.

No studies on the biodegradation or bioaccumulation potential of this compound were identified in the conducted research. For comparison, other hydrofluorocarbons, such as HFC-245fa, have been shown to exhibit minimal biodegradation and have a low predicted bioconcentration factor ecetoc.org. However, such data cannot be directly extrapolated to HFC-245eb without specific experimental investigation.

A comprehensive review of available scientific literature reveals a significant lack of specific research data for the chemical compound this compound (HFC-245ca) corresponding to the detailed toxicokinetics and biotransformation outline provided.

Similarly, there is a scarcity of published research on the metabolic pathways of this compound. Specific investigations into its in vivo metabolism in animal models, such as rats, or in vitro studies using hepatic systems like liver microsomes, have not been identified in the current body of scientific literature. Consequently, information regarding the role of cytochrome P450-dependent reactions in its biotransformation is also unavailable.

It is important to note that a significant body of research exists for the isomer, 1,1,1,3,3-Pentafluoropropane (HFC-245fa). This includes detailed studies on its toxicokinetics, PBPK modeling, and metabolism. However, due to the explicit focus on this compound, the data for its isomer cannot be substituted.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each section and subsection of the provided outline for this compound.

Toxicokinetics and Biotransformation Research

Metabolic Pathways and Metabolite Identification

Identification of Major and Minor Metabolites

There is no specific information available in the reviewed literature identifying the major and minor metabolites of 1,1,1,2,3-pentafluoropropane. For related compounds like HFC-245fa, metabolites such as trifluoroacetic acid, 3,3,3-trifluoropropanoic acid, and inorganic fluoride (B91410) have been identified in animal studies. However, dedicated research is required to confirm if this compound follows similar metabolic routes.

Biotransformation Extent and Its Dependence on Exposure

Data on the extent to which this compound is metabolized in biological systems and how the rate of metabolism might change with different levels of exposure are not available in the current body of scientific research. Studies on its isomer, HFC-245fa, have shown that the degree of biotransformation is dependent on exposure concentrations, but similar investigations have not been published for this compound.

Research on Potential for Reactive Metabolite Formation

Further research is necessary to elucidate the toxicokinetic profile and metabolic fate of this compound to fully characterize its behavior in biological systems.

Analytical Methodologies and Computational Chemistry Applications

Advanced Analytical Techniques in Research

Advanced analytical instrumentation is crucial for the qualitative and quantitative analysis of 1,1,1,2,3-pentafluoropropane and its potential metabolites in various matrices. Techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable in this regard.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In the context of fluorinated propanes, GC/MS is utilized for both the analysis of the parent compound and the identification of its metabolites and decomposition products. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "mass spectrum" that acts as a molecular fingerprint.

Table 1: Illustrative GC/MS Fragmentation Data for 1,1,2,2,3-Pentafluoropropane (B1294462)

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

| 51 | 100% |

| 83 | 85% |

| 69 | 70% |

| 31 | 55% |

| 95 | 40% |

| This table is for illustrative purposes and is based on data for an isomer of this compound. The fragmentation pattern for this compound may differ. |

Pyrolysis-GC/MS is a variation of this technique that can be employed to study the thermal decomposition products of a compound. In this method, the sample is heated to a high temperature in an inert atmosphere, and the resulting degradation products are then introduced into the GC/MS for analysis. This technique is particularly useful for understanding the thermal stability and decomposition pathways of fluorinated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the molecular structure of a compound. For fluorine-containing compounds, 19F NMR is a particularly powerful tool. huji.ac.ilbiophysics.orgorganicchemistrydata.orgwikipedia.orgnih.gov The 19F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly sensitive for NMR detection. wikipedia.org Furthermore, the chemical shifts of 19F are spread over a wide range, which often leads to simpler and more easily interpretable spectra compared to proton (1H) NMR. wikipedia.org

In metabolic studies, 19F NMR can be used to identify and quantify fluorinated metabolites in biological samples. The chemical shift of a fluorine atom is highly sensitive to its local electronic environment. Therefore, metabolic transformations that alter the structure of the molecule in the vicinity of a fluorine atom will result in a change in its chemical shift. This allows for the direct observation of the parent compound and its various metabolites in a single spectrum.

While specific 19F NMR data for the metabolites of this compound are not available in the public domain, the general principles of the technique can be outlined. The analysis would involve comparing the 19F NMR spectrum of a biological sample after exposure to the compound with a control sample. New signals appearing in the spectrum would correspond to the fluorine-containing metabolites. The chemical shifts and coupling constants of these new signals would then be used to elucidate the structures of the metabolites.

Table 2: Typical 19F NMR Chemical Shift Ranges for Common Fluorine-Containing Functional Groups

| Functional Group | Chemical Shift Range (ppm vs. CFCl3) |

| -CF3 | -60 to -80 |

| -CF2- | -110 to -130 |

| -CHF- | -180 to -210 |

| Ar-F | -100 to -160 |

| This table provides general ranges and the actual chemical shifts for metabolites of this compound would be specific to their molecular structures. |

Computational Chemistry Applications

Computational chemistry provides a theoretical framework to investigate the properties and reactivity of molecules, offering insights that can be difficult to obtain through experimental methods alone. For this compound, computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are valuable for understanding its reaction mechanisms and decomposition pathways.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. contaminantdb.canih.gov It is widely used to study the mechanisms of chemical reactions, including transition states and reaction energetics. For this compound, DFT calculations can be employed to explore its reactions with atmospheric oxidants, such as the hydroxyl radical (•OH). contaminantdb.ca

These studies typically involve calculating the potential energy surface for the reaction, which maps the energy of the system as a function of the positions of the atoms. By identifying the minimum energy pathways, the most likely reaction mechanisms can be determined. DFT calculations can also provide information on the activation energies of different reaction channels, allowing for the prediction of reaction rates. For example, a DFT study could be used to determine whether the reaction of this compound with •OH proceeds via hydrogen abstraction from one of the carbon atoms and to identify which hydrogen atom is most susceptible to abstraction. nih.gov

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. When combined with a reactive force field, such as ReaxFF, MD simulations can be used to model chemical reactions and decomposition processes. washizu.orgjkosco.orgresearchgate.net ReaxFF is a bond-order-based force field that can describe bond formation and breaking, making it suitable for simulating complex reactive events. washizu.orgresearchgate.net

For this compound, ReaxFF MD simulations could be used to study its thermal decomposition. By simulating the molecule at high temperatures, the initiation steps and subsequent reaction pathways of its decomposition can be observed. This can provide valuable information on the stability of the molecule and the nature of the decomposition products. For instance, such simulations could reveal whether the initial decomposition step involves C-C bond cleavage, C-H bond cleavage, or C-F bond cleavage.

Theoretical chemistry provides a powerful means to predict the feasibility and outcomes of chemical reactions. For this compound, theoretical calculations can be used to predict various reaction pathways and their associated energetics. acs.orgrsc.org This includes unimolecular decomposition pathways, such as the elimination of hydrogen fluoride (B91410) (HF), as well as bimolecular reactions with other species.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate predictions of reaction energies and barriers. acs.org These calculations can be used to construct a detailed potential energy surface for a given reaction, identifying all possible intermediates and transition states. The results of these theoretical predictions can guide experimental studies and contribute to a deeper understanding of the chemical behavior of this compound. For example, theoretical calculations on the related compound 2-H heptafluoropropane have identified HF elimination and C-C bond fission as the most favorable thermal decomposition pathways. acs.org

Modeling of Atmospheric Oxidation Rate Constants

The primary atmospheric degradation pathway for this compound (HFC-245eb) is initiated by its reaction with hydroxyl (OH) radicals. Due to the challenges and costs associated with direct experimental measurements of these reaction rates under various atmospheric conditions, computational chemistry models serve as a critical tool for predicting the atmospheric lifetime and global warming potential of this compound. Theoretical studies have been conducted to calculate the rate coefficients for the reaction between HFC-245eb and OH radicals across a range of temperatures relevant to the troposphere.

Research Findings from Computational Studies

Computational investigations into the atmospheric oxidation of this compound have employed sophisticated theoretical methods to determine the kinetics of its reaction with OH radicals. One such study utilized G3MP2 and G3B3 theories to compute the rate coefficients for this reaction over a temperature range of 200 to 400 Kelvin. researchgate.net These methods are composite quantum chemical techniques that aim for high accuracy in thermochemical data.

Further extending the temperature range, variational transition-state theory (VTST) with multidimensional tunneling contributions, specifically using the small curvature method, has been applied to calculate the rate constants for the HFC-245eb + OH reaction. researchgate.net This more advanced theoretical approach allows for a more accurate description of the reaction dynamics, particularly at lower temperatures where quantum tunneling effects are more significant. These calculations were performed for a broader temperature range of 200 to 800 Kelvin. researchgate.net

The data generated from these computational models are crucial for atmospheric chemistry models that predict the concentration and distribution of greenhouse gases and other pollutants. By providing detailed kinetic information, these theoretical studies enable a more complete assessment of the environmental impact of this compound.

Data from Modeled Rate Constants

The following table summarizes the key aspects of the computational studies on the reaction of this compound with OH radicals.

| Computational Method | Temperature Range (K) | Key Findings |

|---|---|---|

| G3MP2 and G3B3 Theories | 200 - 400 | Calculation of rate coefficients; Identification of nine transition states. researchgate.net |

| Variational Transition-State Theory (VTST) with Small Curvature Tunneling | 200 - 800 | Provided a wider temperature range for the calculated rate constants, accounting for quantum tunneling effects. researchgate.net |

Research on Applications and Performance in Advanced Chemical Systems

Role as a Precursor in Novel Chemical Synthesis

Synthesis of Hydrofluoroolefins (HFOs) as Next-Generation Refrigerants

1,1,1,2,3-Pentafluoropropane, also known as HFC-245eb, serves as a significant precursor in the synthesis of hydrofluoroolefins (HFOs). HFOs are considered the next generation of refrigerants due to their zero ozone depletion potential (ODP) and very low global warming potential (GWP) compared to the hydrofluorocarbons (HFCs) they are designed to replace. The primary route for converting HFC-245eb to HFOs is through catalytic dehydrofluorination, a chemical reaction that removes a hydrogen and a fluorine atom from the molecule to form a double bond.

This process is instrumental in producing key HFOs such as 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) and 1,3,3,3-tetrafluoropropene (HFO-1234ze). google.comresearchgate.netnih.gov The synthesis of HFO-1234yf from HFC-245eb is a notable example of this application. Research has shown that the dehydrofluorination of HFC-245eb can be effectively carried out in the vapor phase over various catalysts. google.comkorea.ac.kr

Studies have investigated the use of several types of catalysts for this conversion, including fluorinated chromium oxides, aluminum fluoride (B91410), and other metal-based catalysts. google.comnih.govkorea.ac.kr For instance, research has demonstrated that a chromium oxide (Cr2O3) catalyst prepared by the sol-gel method exhibits good catalytic activity for the dehydrofluorination of HFC-245eb to HFO-1234yf. korea.ac.kr The in-situ fluorination of the chromium oxide catalyst in the early stages of the reaction leads to the formation of surface chromium oxyfluoride, which enhances catalytic activity. korea.ac.kr

The reaction conditions, such as temperature and the presence of an inert gas, can be optimized to influence the conversion of HFC-245eb and the selectivity towards the desired HFO product. google.com For example, experiments have been conducted using a fluorided alumina catalyst at various reactor temperatures, demonstrating the production of both HFO-1234yf and HFO-1234ze from HFC-245eb. google.com

| Catalyst | Temperature (°C) | Products | Key Findings | Reference |

|---|---|---|---|---|

| Fluorided Alumina | 350 - 450 | HFO-1234yf, HFO-1234ze | Demonstrated the feasibility of producing both HFO-1234yf and HFO-1234ze. Product distribution is temperature-dependent. | google.com |

| In-situ Fluorinated Chromium Oxyfluoride | Not specified | HFO-1234yf | High catalytic activity and selectivity towards HFO-1234yf. The in-situ formation of the active catalyst avoids the use of toxic HF for pre-fluorination. | korea.ac.kr |

| Aluminium Chlorofluoride (ACF) | 70 | HFO-1234yf, HFC-245cb | Achieved almost full conversion of HFC-245eb at a relatively mild temperature. | nih.gov |

Functionality in Thermal Management Systems

Working Fluid in Organic Rankine Cycles (ORCs)

The Organic Rankine Cycle (ORC) is a thermodynamic cycle that utilizes an organic, high molecular mass fluid with a liquid-vapor phase change, or boiling point, occurring at a lower temperature than the water-steam phase change. This allows for the recovery of low-grade heat from sources such as industrial waste heat, geothermal heat, and solar thermal energy to generate electricity. The selection of the working fluid is critical to the efficiency and economic viability of an ORC system.

While hydrofluorocarbons (HFCs) have been investigated as potential working fluids for ORCs, the majority of research has focused on 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa). purdue.edu There is a notable lack of specific research and performance data for this compound (HFC-245eb) in this application. The thermodynamic properties of a working fluid, such as its boiling point, critical temperature and pressure, and density, directly impact the design and performance of the ORC components, including the evaporator, turbine, and condenser. Without dedicated studies on HFC-245eb, its suitability and performance characteristics as an ORC working fluid remain largely uncharacterized in scientific literature.

Refrigeration and Air-Conditioning System Applications

In the field of refrigeration and air-conditioning, the selection of a refrigerant is based on a range of properties including its thermodynamic performance, safety (flammability and toxicity), and environmental impact (ODP and GWP). HFCs became widely used as replacements for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). epa.gov

Advanced Foam Blowing Agent Research

Development of Closed-Cell Foam Formulations

Closed-cell foams, particularly rigid polyurethane and polyisocyanurate foams, are widely used for their excellent thermal insulation properties. The performance of these foams is highly dependent on the blowing agent used, which is trapped within the foam's cells and contributes to its low thermal conductivity. Historically, CFCs and HCFCs were used, but due to their environmental impact, they have been replaced by HFCs, hydrocarbons, and more recently, HFOs.

The most prominent pentafluoropropane isomer used as a blowing agent is HFC-245fa. sabtechmachine.comwikipedia.orgfluorined-chemicals.com However, research has also been conducted on the use of this compound (HFC-245eb) in the formulation of closed-cell polyisocyanurate foams. A patent for foams made with polyester polyols and hydrofluorocarbons as blowing agents included HFC-245eb as one of the potential blowing agents. googleapis.com The study demonstrated the synthesis of polyisocyanurate foams using HFC-245eb and compared its performance to foams blown with its isomers HFC-245ca and HFC-245fa, as well as the previously used HCFC-141b. googleapis.com

The research provides data on the physical properties of the resulting foams, such as density and compressive strength, which are critical performance indicators for insulation materials. googleapis.com

| Blowing Agent | Density (pcf) | Compressive Strength, Parallel (psi) | Compressive Strength, Perpendicular (psi) |

|---|---|---|---|

| HFC-245eb | 2.06 | 26.5 | 12.8 |

| HFC-245ca | 2.03 | 26.6 | 13.6 |

| HFC-245fa | 2.02 | 27.5 | 14.0 |

| HCFC-141b | 2.06 | 28.9 | 14.1 |

Data sourced from EP 0842972 A1. googleapis.com

Solvent Applications in Specialized Industrial Processes

This compound, also known as HFC-245eb, is a hydrofluorocarbon that has been considered for various industrial applications, including as a potential solvent in specialized cleaning processes. Research in this area has focused on finding replacements for ozone-depleting substances, such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which were historically used in precision cleaning for industries like aerospace and electronics.

While specific research detailing the solvent performance of this compound is limited in publicly available literature, its properties can be contextualized within the broader class of hydrofluorocarbons (HFCs) and its isomers, which have been evaluated for solvent applications. HFCs, in general, are characterized by properties such as non-flammability, thermal and chemical stability, low surface tension, and high material compatibility, which are desirable for precision cleaning solvents. fluorocarbons.org

The solvency of HFCs can be lower than the chlorinated solvents they are intended to replace. unep.org Consequently, they are often used in blends with other chemicals to enhance their cleaning effectiveness. unep.org For instance, HFCs are frequently mixed with alcohols or other solvents to improve their ability to remove a wider range of contaminants.

In the context of its isomers, 1,1,1,3,3-pentafluoropropane (HFC-245fa) has been more extensively studied and is used in various applications, including as a blowing agent and refrigerant. ecetoc.orgwikipedia.org While not primarily a solvent, its physical properties are well-documented. The search for effective cleaning solvents has also included other hydrochlorofluorocarbons like HCFC-225, which was considered an interim replacement for CFC-113 in cleaning applications for aerospace oxygen systems. wikipedia.orgnasa.gov

The development of new cleaning agents continues, with a focus on substances with low global warming potential (GWP). Hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs) are emerging as next-generation solvents with improved environmental profiles. fluorocarbons.org For example, HCFO-1233zd(E) has been approved by NASA for solvent cleaning in propulsion oxygen systems due to its useful solvency and non-flammability. fluorocarbons.org

Performance Data of Related Fluorinated Solvents

To provide context on the performance of similar compounds, the following tables detail the properties of other fluorinated solvents used in industrial cleaning.

Table 1: Physical Properties of Selected Fluorinated Solvents

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| HFC-245fa | C3H3F5 | 134.05 | 15.3 |

| HFC-43-10mee | C5H2F10 | 252.05 | 55 |

| HFO-1336mzz(Z) | C4H2F6 | 164.05 | 33.4 |

| HCFO-1233zd(E) | C3HClF3 | 130.5 | 19 |

| CFC-113 | C2Cl3F3 | 187.38 | 47.6 |

Source: Data compiled from various scientific and technical publications.

Table 2: Cleaning Performance of an HCFO/Alcohol Blend

A study on the defluxing performance of a blend of HCFO-1233zd(E) and alcohol demonstrated its effectiveness in removing solder flux from metal coupons.

| Solvent Blend | Weight % Flux Removed |

| 1233zd/alcohol blend | 96.9 |

| HFC-43-10/alcohol blend | 95.3 |

Source: Precision Cleaning in 21st Century, Global Electronics Association. electronics.org

This data indicates that newer generation fluorinated solvent blends can offer cleaning performance comparable to or better than older HFC blends. electronics.org

Regulatory Frameworks and Policy Oriented Research for 1,1,1,2,3 Pentafluoropropane

The regulation and policy-oriented research concerning 1,1,1,2,3-pentafluoropropane, also known as HFC-245eb, are primarily driven by its properties as a hydrofluorocarbon (HFC). While developed as an alternative to ozone-depleting substances, its impact as a greenhouse gas has shaped its current regulatory landscape.

Future Directions and Emerging Research Areas

Development of Sustainable Synthetic Routes and Catalysis

The primary role of 1,1,1,2,3-pentafluoropropane in the current chemical landscape is as a precursor to hydrofluoroolefins (HFOs), which are valued for their low global warming potential (GWP). A significant area of research is the catalytic dehydrofluorination of HFC-245eb to produce 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a leading replacement for HFC-134a in automotive air conditioning.

Future research is focused on enhancing the efficiency and sustainability of this conversion. Key research areas include:

Novel Catalyst Development: While chromia-based catalysts are used, they often require harsh reaction conditions and can suffer from deactivation. researchgate.net Research into alternative catalysts, such as in-situ fluorinated chromium oxyfluoride and nanoscopic aluminum chlorofluoride (ACF), aims to achieve high conversion rates and selectivity at lower temperatures, reducing energy consumption and by-product formation. researchgate.netnih.gov

Understanding Reaction Mechanisms: Deeper investigation into the surface chemistry and reaction kinetics on these catalysts is needed. For instance, studies on ACF have shown that it can activate the C–F bonds in HFC-245eb, leading not only to the desired dehydrofluorination but also to isomerization, yielding 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb). nih.gov Understanding these competing pathways is crucial for designing catalysts that favor the production of HFO-1234yf.

Green Chemistry Approaches: The development of synthetic routes that minimize hazardous reagents and solvents is a priority. This includes exploring gas-phase reactions that eliminate the need for liquid solvents and developing catalysts with longer lifetimes to reduce waste.

| Catalyst System | Reaction Type | Products | Research Focus |

| Chromium Oxyfluoride | Dehydrofluorination | 2,3,3,3-tetrafluoropropene (HFO-1234yf) | Improving activity and stability; in-situ fluorination methods. researchgate.net |

| Aluminium Chlorofluoride (ACF) | Dehydrofluorination, Isomerization | HFO-1234yf, 1,1,1,2,2-pentafluoropropane | Enhancing selectivity towards dehydrofluorination; mild reaction conditions. nih.gov |

Elucidation of Complex Atmospheric Interactions and Feedback Mechanisms

While the atmospheric fate of major HFCs has been extensively modeled, significant data gaps exist for specific, less common isomers like HFC-245eb. The atmospheric lifetime, GWP, and degradation products of a compound are critical metrics for its environmental assessment. For many HFCs, the primary atmospheric removal mechanism is reaction with the hydroxyl radical (OH). ecetoc.orgfluorocarbons.orgcopernicus.org

Future research must prioritize the following for HFC-245eb:

Kinetic Studies: Experimental determination of the rate constant for the reaction of HFC-245eb with OH radicals is a fundamental prerequisite for calculating its atmospheric lifetime. This data is currently unavailable but essential for accurate modeling.

Degradation Product Identification: The atmospheric oxidation of HFCs can lead to the formation of various degradation products, including trifluoroacetic acid (TFA), which is persistent in the environment. unep.orgnoaa.gov While the TFA yield from the more common HFC-245fa is estimated to be low, the specific degradation pathways and product yields for HFC-245eb are unknown and require detailed laboratory investigation. unep.orgfluorocarbons.org

Atmospheric Modeling: Once kinetic data are available, advanced atmospheric models like WRF/Chem, which have been used for other fluorocarbons, can be employed to simulate the global distribution, lifetime, and environmental impact of HFC-245eb and its degradation products. noaa.gov This will allow for a comprehensive assessment of its GWP and potential contribution to atmospheric chemistry.

Advanced Toxicological Mechanism Investigations Beyond Initial Assessments

Comprehensive toxicological data for HFC-245eb is largely absent from the public literature, with most available information focusing on its isomer, HFC-245fa. nih.govresearchgate.netnih.govnih.gov Initial toxicological assessments for chemicals often cover acute toxicity, but a deeper understanding requires investigation into metabolic pathways and potential for long-term effects.

Emerging research should focus on:

Metabolism and Biotransformation: A critical area of investigation is the metabolism of HFC-245eb in vivo. Studies on HFC-245fa have shown that it is metabolized in rats and human liver microsomes via cytochrome P450 to compounds including trifluoroacetic acid (TFAA) and 3,3,3-trifluoropropanoic acid (TFPA). nih.govresearchgate.net Similar studies are imperative for HFC-245eb to identify its metabolites and to determine the metabolic rates. This is crucial as some metabolites of fluorinated compounds can have higher toxicity than the parent compound.

Mechanism-Based Toxicity: Beyond standard toxicity screening, future studies should probe specific mechanisms. For other HFCs, effects such as cardiac sensitization at high concentrations have been observed. nih.govfluorocarbons.org It is essential to conduct rigorous studies to determine the no-observed-adverse-effect level (NOAEL) for HFC-245eb regarding this and other potential endpoints.

Developmental and Reproductive Toxicity: To ensure a complete safety profile, comprehensive developmental and reproductive toxicity (DART) studies are needed for HFC-245eb. Such studies on HFC-245fa have indicated effects on maternal and fetal weight only at very high concentrations, with no evidence of teratogenicity. nih.gov Similar data is required for HFC-245eb to establish safe exposure limits.

Novel Applications in Emerging Technologies and Energy Systems

While the primary current use of HFC-245eb is as a chemical intermediate, its specific physical and thermodynamic properties may make it suitable for other specialized applications.

Future research could explore:

Refrigerant Blends: One patent has identified HFC-245eb as a component in azeotrope-like mixtures with other HFC-245 isomers (ea and fa) for potential use as refrigerants in centrifugal chillers. google.com Further research is needed to characterize the thermodynamic performance, compatibility with materials, and energy efficiency of such blends in various refrigeration and heat pump cycles.

Organic Rankine Cycles (ORCs): The isomer HFC-245fa has been widely studied as a working fluid in ORCs for converting low-temperature heat into electricity. nist.gov The viability of HFC-245eb for similar applications is an unexplored area. Research is required to determine its thermodynamic properties, such as critical temperature and pressure, and to model its performance in ORC systems for waste heat recovery and geothermal energy applications.

Specialty Solvents or Etching Gases: The unique fluorine substitution pattern of HFC-245eb might confer specific solvency characteristics or reactivity that could be exploited in niche applications, such as precision cleaning or as an etching gas in semiconductor manufacturing. These potential uses remain largely unexplored and represent a frontier for applied chemical research.

Integration of Multi-Scale Modeling and Experimental Approaches in Chemical Research

Advancing the understanding and application of this compound will benefit significantly from a synergistic approach that combines computational modeling with targeted experimental work.

Key areas for this integrated approach include:

Thermodynamic Property Modeling: For applications in energy systems, it is essential to have a highly accurate equation of state. Future work should involve precise experimental measurements of the pressure-volume-temperature (P-V-T) behavior, vapor pressure, and sound speed of HFC-245eb. acs.org These data can then be used to develop fundamental equations of state, often explicit in Helmholtz energy, which are crucial for accurately modeling and optimizing thermodynamic cycles. researchgate.net

Quantum Chemical Calculations: Computational chemistry can be used to predict fundamental properties and reaction mechanisms. This includes calculating the reaction rates with atmospheric radicals to estimate atmospheric lifetime, modeling reaction pathways on catalyst surfaces to guide the development of more efficient synthetic routes, and predicting infrared absorption spectra to calculate radiative efficiency and GWP.

Process Simulation: Integrating these fundamental models into process simulation software can accelerate the development of new applications. For example, once an accurate equation of state is developed, it can be used to simulate the performance of HFC-245eb in novel refrigerant blends or ORC systems, allowing for virtual screening and optimization before undertaking costly and time-consuming experimental pilot studies.

常见问题

Q. What are the key physicochemical properties of 1,1,1,2,3-pentafluoropropane (HFC-245eb), and how are they experimentally determined?

The compound’s critical properties include a density of 1.267 g/cm³, boiling point of 11.8°C at 760 mmHg, and molecular formula C₃H₃F₅ . Experimental determination involves:

- Gas chromatography-mass spectrometry (GC-MS) for purity analysis.

- Differential scanning calorimetry (DSC) to measure phase transitions.

- Vapor pressure curves derived using static or dynamic methods under controlled temperatures.

Challenges include handling its low boiling point and ensuring inert conditions to prevent decomposition. Reference datasets from NIST provide validated thermodynamic parameters (e.g., enthalpy of formation) .

Q. What synthetic routes are commonly employed for laboratory-scale preparation of HFC-245eb?

Two primary methods are documented:

- Catalytic fluorination of chlorinated precursors (e.g., 1,1,1,2,3-pentachloropropane) using HF and fluorination catalysts like Cr₂O₃ at elevated temperatures .

- Gas-phase dehydrofluorination of higher fluorinated propanes (e.g., HFC-236ea) over chromium-based catalysts, requiring precise control of temperature (200–300°C) and pressure .

Key challenges include minimizing byproducts like 2,3,3,3-tetrafluoropropene (HFO-1234yf) and optimizing catalyst lifetime .

Q. How is HFC-245eb characterized spectroscopically, and what analytical challenges arise?

- ¹⁹F NMR : Identifies fluorine environments, with chemical shifts typically between -70 to -150 ppm for CF₃ and CHF₂ groups.

- IR spectroscopy : Detects C-F stretching vibrations (1000–1300 cm⁻¹) and C-H bends (~1450 cm⁻¹).

Challenges include overlapping peaks in complex mixtures and low volatility complicating gas-phase analysis. High-resolution MS (e.g., TOF-MS) is recommended for isotopic pattern verification .

Q. What methodologies assess the environmental impact of HFC-245eb, particularly its ozone depletion potential (ODP) and global warming potential (GWP)?

- Atmospheric lifetime : Measured via UV photolysis experiments in reaction chambers to track F⁻ radical release .

- Radiative efficiency : Calculated using IR absorption cross-sections from NIST databases .

- Regulatory compliance : The U.S. EPA exempts HFC-245eb from VOC regulations due to its low reactivity (62 FR 44900), but its GWP (~1,300) necessitates lifecycle analysis in emission scenarios .

Advanced Research Questions

Q. What reaction pathways dominate the catalytic hydrodefluorination (HDF) of HFC-245eb, and how do catalyst choices influence selectivity?

Using aluminum chlorofluoride (ACF) catalysts with Et₃SiH as a hydrogen donor, HDF proceeds via:

- Stepwise defluorination : Preferential removal of CHF₂ groups over CF₃ due to bond dissociation energies (BDEs: ~485 kJ/mol for C-F vs. ~410 kJ/mol for C-H) .

- Isomerization : Competing pathways generate isomers like 1,1,1,3,3-pentafluoropropane (HFC-245fa), requiring GC-MS or in-situ FTIR to track intermediates .

Cr/Ni-doped ACF enhances selectivity to trifluoropropenes (e.g., HFO-1243zf) by stabilizing carbocation intermediates .

Q. How can computational models predict thermodynamic stability and reaction kinetics for HFC-245eb under varying conditions?

- DFT calculations : Optimize geometries and calculate activation barriers (e.g., for C-F bond cleavage) using B3LYP/6-311+G(d,p) basis sets .

- Transition state theory : Models rate constants for hydrodefluorination, validated against experimental Arrhenius plots (e.g., Eₐ ≈ 60–80 kJ/mol) .

- Molecular dynamics : Simulates diffusion limitations in porous catalysts, critical for scaling batch reactions to flow systems .

Q. What experimental strategies mitigate byproduct formation during selective synthesis of HFC-245eb?

- Co-feed additives : Introducing Cl₂ suppresses coke formation on Cr₂O₃ catalysts, improving yield from 75% to >90% .

- Pressure swing distillation : Separates azeotropic mixtures (e.g., HFC-245eb/HFO-1234yf) using temperature-modulated column setups .

- In-situ spectroscopy : Raman or NMR monitors reactive intermediates to adjust residence time dynamically .

Q. How are trace-level degradation products of HFC-245eb analyzed in environmental matrices?

- Headspace SPME-GC/MS : Detects ppb-level fluorocarbons in air/water samples, with DB-624 columns for optimal separation .

- 19F NMR with cryoprobes : Enhances sensitivity for polar metabolites like 2,2,3,3,3-pentafluoropropionic acid .

- Isotopic labeling : ¹³C-tagged HFC-245eb tracks biodegradation pathways in soil microcosms, revealing CF₃→CO₂ conversion rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。